molecular formula C17H30O3 B14348422 4,6,8-Trimethyl-3-oxoundec-6-en-5-yl propanoate CAS No. 91466-59-0

4,6,8-Trimethyl-3-oxoundec-6-en-5-yl propanoate

Cat. No.: B14348422
CAS No.: 91466-59-0
M. Wt: 282.4 g/mol
InChI Key: YTCLMGGWKSDFLX-UHFFFAOYSA-N
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Description

4,6,8-Trimethyl-3-oxoundec-6-en-5-yl propanoate: is an organic compound belonging to the class of carboxylic acid esters It is characterized by its unique structure, which includes multiple methyl groups, a ketone, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8-Trimethyl-3-oxoundec-6-en-5-yl propanoate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction conditions often include the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6,8-Trimethyl-3-oxoundec-6-en-5-yl propanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ester and ketone groups can be reduced to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxides (RO⁻) are employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

4,6,8-Trimethyl-3-oxoundec-6-en-5-yl propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6,8-Trimethyl-3-oxoundec-6-en-5-yl propanoate involves its interaction with specific molecular targets and pathways. The ester and ketone functional groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,6,8-Trimethyl-3-oxoundec-6-en-5-yl acetate
  • 4,6,8-Trimethyl-3-oxoundec-6-en-5-yl butanoate
  • 4,6,8-Trimethyl-3-oxoundec-6-en-5-yl hexanoate

Uniqueness

4,6,8-Trimethyl-3-oxoundec-6-en-5-yl propanoate is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

91466-59-0

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

(4,6,8-trimethyl-3-oxoundec-6-en-5-yl) propanoate

InChI

InChI=1S/C17H30O3/c1-7-10-12(4)11-13(5)17(20-16(19)9-3)14(6)15(18)8-2/h11-12,14,17H,7-10H2,1-6H3

InChI Key

YTCLMGGWKSDFLX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C=C(C)C(C(C)C(=O)CC)OC(=O)CC

Origin of Product

United States

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